N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide, like many biologically active molecules, has been studied for its chemical synthesis and potential modifications to enhance its activity or reduce toxicity. For instance, studies on thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, involve synthesizing and evaluating compounds for potential carcinogenicity, highlighting the importance of chemical structure in determining biological activity (Ashby et al., 1978). Similarly, research into the degradation of acetaminophen by advanced oxidation processes explores the transformation pathways and by-products of pharmaceutical compounds, which can inform the development of safer and more effective drug derivatives (Qutob et al., 2022).
Environmental Impact and Degradation
The environmental fate and degradation pathways of chemical compounds, including pharmaceuticals like acetaminophen, have been extensively studied to understand their impact on ecosystems and human health. A comprehensive review on acetaminophen in various environmental compartments assesses occurrences, toxicities, removal technologies, and transformation pathways, providing valuable insights into the environmental behavior of chemical compounds similar to this compound (Vo et al., 2019).
Pharmacological and Therapeutic Applications
While specific studies on this compound were not identified, research on related compounds such as N-acetylcysteine highlights the potential therapeutic applications of acetamide derivatives. N-acetylcysteine has been investigated for its role in psychiatry, indicating the broad potential of acetamide compounds in medical research (Dean et al., 2011).
Molecular Mechanisms and Biochemical Pathways
The study of acetamide derivatives often involves understanding their molecular mechanisms and interactions with biological systems. For example, research on the synthetic organic chemistry based on the N-Ar axis, including N-acylation reactions, provides insights into the chemical behavior and potential biological interactions of this compound (Kondo & Murakami, 2001).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYBWNMEIXWFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204204 | |
Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954264-30-3 | |
Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954264-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.